2-(Azepan-1-ylmethyl)-4-fluorobenzaldehyde
Overview
Description
“2-(Azepan-1-ylmethyl)-4-fluorobenzaldehyde” is a chemical compound. Based on its name, it likely contains an azepane ring, which is a seven-membered ring with one nitrogen atom, and a benzaldehyde group, which is a benzene ring with an aldehyde functional group . The “4-fluoro” indicates the presence of a fluorine atom on the fourth carbon of the benzene ring .
Molecular Structure Analysis
The molecular structure would consist of a seven-membered azepane ring attached to a benzene ring via a methylene (-CH2-) bridge. The benzene ring would have an aldehyde functional group (-CHO) and a fluorine atom attached, with the fluorine located on the fourth carbon .Chemical Reactions Analysis
As an aldehyde, it would be expected to undergo typical aldehyde reactions, such as nucleophilic addition and oxidation. The presence of the azepane ring and the fluorine atom may influence the reactivity and selectivity of these reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound and its functional groups .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(azepan-1-ylmethyl)-4-fluorobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c15-14-6-5-12(11-17)13(9-14)10-16-7-3-1-2-4-8-16/h5-6,9,11H,1-4,7-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCCFCPKWFJSIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC(=C2)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185444 | |
Record name | Benzaldehyde, 4-fluoro-2-[(hexahydro-1H-azepin-1-yl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443348-21-7 | |
Record name | Benzaldehyde, 4-fluoro-2-[(hexahydro-1H-azepin-1-yl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443348-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-fluoro-2-[(hexahydro-1H-azepin-1-yl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901185444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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